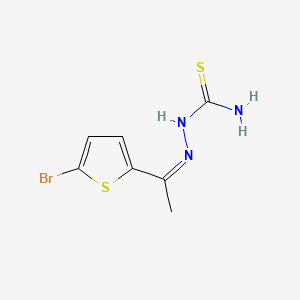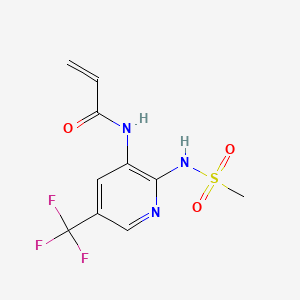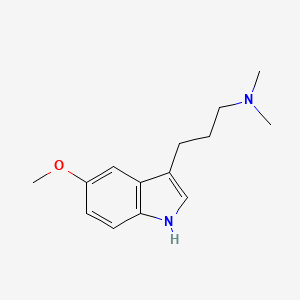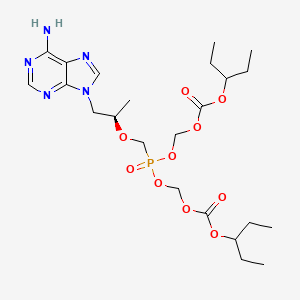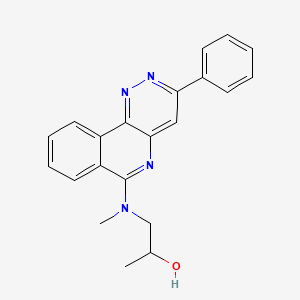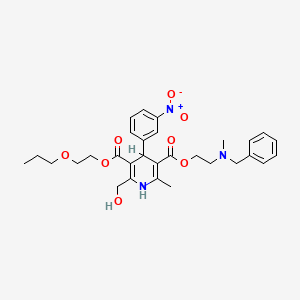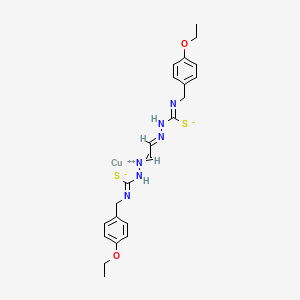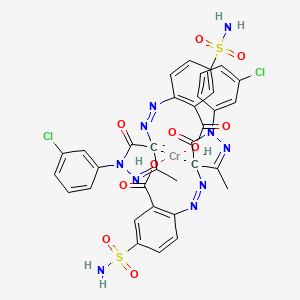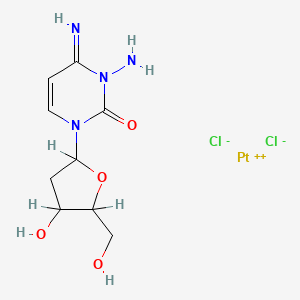
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.117 g/mol . It is also known by other names such as butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester . This compound is of interest due to its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(2,4-dichlorophenoxy)butanoic acid.
Reduction: 4-(2,4-dichlorophenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound targets auxin receptors and disrupts normal cellular processes, resulting in the inhibition of cell division and elongation .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
Methyl 4-(2,4-dichlorophenoxy)butyrate: Another ester derivative with similar properties and applications.
Uniqueness
Crotonic acid, 4-(2,4-dichlorophenoxy)-, methyl ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. Its distinct properties make it valuable in various research and industrial applications .
属性
CAS 编号 |
18625-13-3 |
|---|---|
分子式 |
C11H10Cl2O3 |
分子量 |
261.10 g/mol |
IUPAC 名称 |
methyl (E)-4-(2,4-dichlorophenoxy)but-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-11(14)3-2-6-16-10-5-4-8(12)7-9(10)13/h2-5,7H,6H2,1H3/b3-2+ |
InChI 键 |
GZQVGHMMNNBHOF-NSCUHMNNSA-N |
手性 SMILES |
COC(=O)/C=C/COC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
COC(=O)C=CCOC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


